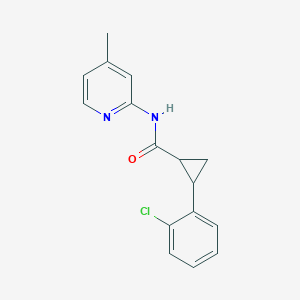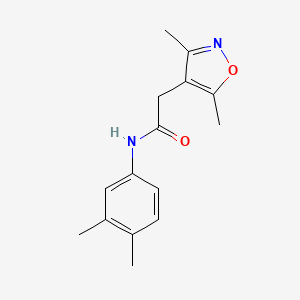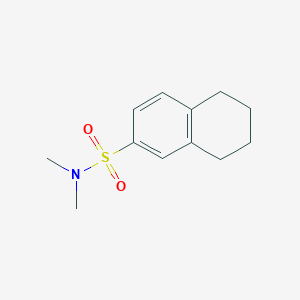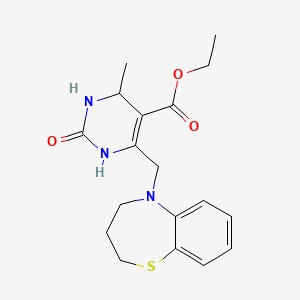
2-(2-chlorophenyl)-N-(4-methylpyridin-2-yl)cyclopropane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-chlorophenyl)-N-(4-methylpyridin-2-yl)cyclopropane-1-carboxamide, also known as CCPC, is a chemical compound that has gained significant attention from the scientific community due to its potential applications in drug discovery and development.
Mécanisme D'action
The exact mechanism of action of 2-(2-chlorophenyl)-N-(4-methylpyridin-2-yl)cyclopropane-1-carboxamide is not fully understood, but it is believed to act on various cellular pathways, including the PI3K/Akt/mTOR pathway, the MAPK/ERK pathway, and the NF-κB pathway. 2-(2-chlorophenyl)-N-(4-methylpyridin-2-yl)cyclopropane-1-carboxamide has been shown to inhibit cell proliferation and induce apoptosis in cancer cells by regulating these pathways.
Biochemical and Physiological Effects:
2-(2-chlorophenyl)-N-(4-methylpyridin-2-yl)cyclopropane-1-carboxamide has been shown to have various biochemical and physiological effects, including reducing the expression of inflammatory cytokines, decreasing the activity of enzymes involved in the production of reactive oxygen species, and modulating the expression of genes involved in cell cycle regulation and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-(2-chlorophenyl)-N-(4-methylpyridin-2-yl)cyclopropane-1-carboxamide is its relatively simple synthesis method, which allows for easy production of the compound in large quantities. However, one limitation of 2-(2-chlorophenyl)-N-(4-methylpyridin-2-yl)cyclopropane-1-carboxamide is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Orientations Futures
There are several potential future directions for research on 2-(2-chlorophenyl)-N-(4-methylpyridin-2-yl)cyclopropane-1-carboxamide, including:
1. Investigating its potential as a therapeutic agent in the treatment of other diseases, such as diabetes and cardiovascular disease.
2. Developing more efficient synthesis methods to improve the yield and purity of 2-(2-chlorophenyl)-N-(4-methylpyridin-2-yl)cyclopropane-1-carboxamide.
3. Studying the pharmacokinetics and pharmacodynamics of 2-(2-chlorophenyl)-N-(4-methylpyridin-2-yl)cyclopropane-1-carboxamide to better understand its efficacy and safety in vivo.
4. Exploring the use of 2-(2-chlorophenyl)-N-(4-methylpyridin-2-yl)cyclopropane-1-carboxamide in combination with other drugs or therapies to enhance its therapeutic effects.
5. Investigating the potential use of 2-(2-chlorophenyl)-N-(4-methylpyridin-2-yl)cyclopropane-1-carboxamide as a tool for studying cellular pathways and mechanisms involved in various diseases.
In conclusion, 2-(2-chlorophenyl)-N-(4-methylpyridin-2-yl)cyclopropane-1-carboxamide is a promising chemical compound with potential applications in drug discovery and development. Further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 2-(2-chlorophenyl)-N-(4-methylpyridin-2-yl)cyclopropane-1-carboxamide involves the reaction of 2-(2-chlorophenyl) cyclopropanecarboxylic acid with 4-methyl-2-pyridinamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain 2-(2-chlorophenyl)-N-(4-methylpyridin-2-yl)cyclopropane-1-carboxamide in high purity.
Applications De Recherche Scientifique
2-(2-chlorophenyl)-N-(4-methylpyridin-2-yl)cyclopropane-1-carboxamide has been studied for its potential use as a therapeutic agent in the treatment of various diseases, including cancer, inflammation, and neurological disorders. Several studies have shown that 2-(2-chlorophenyl)-N-(4-methylpyridin-2-yl)cyclopropane-1-carboxamide exhibits anti-proliferative activity against cancer cells, reduces inflammation in animal models, and has neuroprotective effects in vitro.
Propriétés
IUPAC Name |
2-(2-chlorophenyl)-N-(4-methylpyridin-2-yl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O/c1-10-6-7-18-15(8-10)19-16(20)13-9-12(13)11-4-2-3-5-14(11)17/h2-8,12-13H,9H2,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBXFHLRWIBRZLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C2CC2C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenyl)-N-(4-methylpyridin-2-yl)cyclopropane-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(2-Fluorophenyl)piperazin-1-yl]-(3-phenylimidazol-4-yl)methanone](/img/structure/B7461452.png)


![3-[1-[2-[2-(methylsulfanylmethyl)benzimidazol-1-yl]acetyl]piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B7461464.png)

![N-[2-(difluoromethylsulfanyl)phenyl]benzamide](/img/structure/B7461478.png)

![4-[2-(3-methoxyanilino)-2-oxoethoxy]-N-(1-pyridin-2-ylethyl)benzamide](/img/structure/B7461494.png)
![N-[2-(furan-2-ylmethylamino)-2-oxoethyl]-1-methyl-4-(2-methyl-1,3-thiazol-4-yl)pyrrole-2-carboxamide](/img/structure/B7461502.png)
![(7-Methylimidazo[1,2-a]pyridin-2-yl)-[3-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B7461509.png)
![2-[benzenesulfonyl(methyl)amino]-N,N-dimethylacetamide](/img/structure/B7461526.png)

![4-[(4-Pyrazol-1-ylphenyl)methyl]piperazin-2-one](/img/structure/B7461536.png)
![4-(4-Chloro-2-methylphenoxy)-1-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]butan-1-one](/img/structure/B7461543.png)